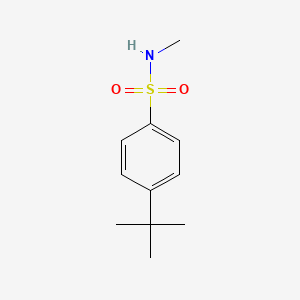

4-tert-butyl-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)9-5-7-10(8-6-9)15(13,14)12-4/h5-8,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNLKKFVCHKZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butyl N Methylbenzenesulfonamide and Analogues

Classical and Contemporary Synthetic Routes to N-Alkylbenzenesulfonamides

The traditional methods for synthesizing N-alkylbenzenesulfonamides remain cornerstones of organic synthesis, valued for their reliability and broad applicability. These approaches primarily involve the reaction of benzenesulfonyl chlorides with amines or the direct alkylation of a pre-formed sulfonamide.

Reaction of Substituted Benzenesulfonyl Chlorides with Amines

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction between a substituted benzenesulfonyl chloride and a primary or secondary amine. cbijournal.com In the context of 4-tert-butyl-N-methylbenzenesulfonamide, this involves the reaction of 4-tert-butylbenzenesulfonyl chloride with methylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com

The choice of base and solvent can influence the reaction's efficiency. Common bases include pyridine (B92270), triethylamine (B128534), or aqueous sodium hydroxide (B78521). cbijournal.comresearchgate.net While pyridine can act as both a base and a catalyst, other organic bases like triethylamine are also effective. cbijournal.com The reaction can be performed in a variety of solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether. cbijournal.com For instance, the synthesis of N-phenylbenzenesulfonamide has been reported with high yields using triethylamine as a base in THF or DCM. cbijournal.com Similarly, excellent yields have been achieved for the reaction of benzenesulfonyl chloride with various amines in aqueous media at high pH.

A general representation of this reaction is the condensation of 4-tert-butylbenzenesulfonyl chloride with methylamine, where the nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides and Amines

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86 |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | Quantitative |

| Diamino aryne precursor | - | Triethylamine | DCM | 85 |

| Dibutylamine | Benzenesulfonyl chloride | Sodium hydroxide | Water | 94 |

Direct Alkylation of Sulfonamides

An alternative classical route to N-alkylated sulfonamides is the direct alkylation of a primary sulfonamide. This two-step process begins with the synthesis of the primary sulfonamide, such as 4-tert-butylbenzenesulfonamide (B193189), from the corresponding sulfonyl chloride and ammonia. The resulting sulfonamide is then deprotonated by a base to form a nucleophilic sulfonamidate anion, which subsequently reacts with an alkylating agent, like methyl iodide or dimethyl sulfate, to yield the desired N-alkylated product.

The acidity of the N-H proton in a sulfonamide allows for deprotonation with a suitable base, such as an alkali metal hydroxide or carbonate. The resulting anion can then undergo nucleophilic substitution with an appropriate alkyl halide. For instance, the benzylation of 4-methylbenzenesulfonamide has been demonstrated as part of a two-step synthesis of N-benzyl-4-methylbenzenesulfonamides. nih.gov More advanced methods utilize alcohols as alkylating agents in the presence of a catalyst, which falls under the "borrowing hydrogen" strategy discussed in later sections.

Novel Catalytic Approaches for C-N Bond Formation

Recent advancements in organic synthesis have led to the development of novel catalytic methods for the formation of the C-N bond in sulfonamides. These strategies often provide milder reaction conditions, greater functional group tolerance, and improved atom economy compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the N-alkylation of sulfonamides, most notably through the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This elegant strategy utilizes alcohols as benign alkylating agents, with water as the only byproduct. Catalysts based on iridium, ruthenium, and copper have proven to be particularly effective. nih.govacs.orgnih.gov

The general mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the metal hydride species that was generated during the initial alcohol oxidation, thus regenerating the catalyst and forming the N-alkylated sulfonamide.

Iridium complexes, such as [Cp*IrCl2]2 and water-soluble iridium complexes, have been shown to be highly efficient for the N-alkylation of sulfonamides with a broad range of alcohols. nih.gov Similarly, ruthenium catalysts, like [Ru(p-cymene)Cl2]2 combined with bidentate phosphine (B1218219) ligands, have been successfully employed for the N-alkylation of primary sulfonamides. nih.govrsc.org Non-precious metal catalysts, particularly those based on copper, have also been developed for this transformation, offering a more economical alternative. acs.org For example, copper acetate (B1210297) in the presence of potassium carbonate can effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols. acs.orgresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Sulfonamide | Alcohol | Base | Yield (%) |

|---|---|---|---|---|

| [Cp*IrCl2]2 | p-Toluenesulfonamide | Benzyl alcohol | t-BuOK | High |

| [Ru(p-cymene)Cl2]2 / DPEphos | p-Toluenesulfonamide | Benzyl alcohol | - | - |

| Cu(OAc)2 | p-Toluenesulfonamide | Benzyl alcohol | K2CO3 | Excellent |

Palladium-catalyzed reactions have also been explored for the C-H arylation and alkylation of benzylsulfonamides, demonstrating the versatility of transition metals in functionalizing sulfonamide-containing molecules. researchgate.net

Organocatalytic and Metal-Free Synthetic Strategies

In a move towards more sustainable and cost-effective synthesis, metal-free and organocatalytic approaches for sulfonamide synthesis have gained significant attention. These methods avoid the use of potentially toxic and expensive metal catalysts.

One notable metal-free strategy involves the oxidative coupling of sulfonyl hydrazides or sodium sulfinates with amines. cbijournal.com For example, the reaction of benzenesulfonyl hydrazide with various amines in the presence of tert-butylhydroperoxide (TBHP) and ammonium (B1175870) iodide provides a metal-free route to sulfonamides. cbijournal.com Another approach utilizes phenyl trimethyl ammonium tribromide (PTAB) to mediate the oxidative coupling of sodium benzenesulfinate (B1229208) and an amine. cbijournal.com

Iodine-catalyzed oxidative coupling of sulfonyl hydrazides and amines presents another efficient metal-free method. Furthermore, direct sulfonylation of amines with arylthiols mediated by I2O5 has been developed, offering a broad substrate scope under metal-free conditions. rsc.org These methods often proceed under mild conditions and can be performed in environmentally friendly solvents.

Electrochemical Synthesis of Sulfonamides

Electrochemical synthesis represents a cutting-edge, green approach to chemical transformations, utilizing electricity as a traceless reagent. The electrochemical synthesis of sulfonamides has been successfully demonstrated through several innovative pathways.

One direct method involves the electrochemical oxidative coupling of amines and thiols. researchgate.net This process is driven entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly, with hydrogen gas as the only byproduct. researchgate.net

Another groundbreaking electrochemical approach allows for the direct synthesis of sulfonamides from unfunctionalized arenes, sulfur dioxide (SO2), and amines. nih.gov This method proceeds via an electrochemical C-H activation, where the arene is first oxidized at the anode to form a radical cation. This intermediate is then attacked by an amidosulfinate, which is formed in situ and also acts as the supporting electrolyte. nih.gov This convergent, single-step process is highly atom-economical and avoids the pre-functionalization of starting materials. nih.gov

Multicomponent Reactions (MCRs) for Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all components, offer an efficient pathway to complex molecular architectures. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating diverse chemical libraries. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. wikipedia.orgnih.gov While benzenesulfonamides are not direct components in the classic Ugi reaction, their structural elements can be incorporated. For instance, a resin-bound benzenesulfonamide (B165840) has been utilized in a modified Ugi reaction to produce a variety of adducts after cleavage. nih.gov The versatility of the Ugi reaction allows for the substitution of traditional components; variations where the carboxylic acid is replaced by other nucleophiles like phenols (Ugi-Smiles reaction) or even in-situ generated indole-N-carboxylic acids from indoles and CO2 have been developed. wikipedia.orgnih.gov

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org This reaction proceeds rapidly in aprotic solvents and is believed to involve a cyclic transition state facilitated by hydrogen bonding. organic-chemistry.org A significant variation involves the use of sulfinic acids in place of carboxylic acids. A one-pot O-sulfinative Passerini/oxidation reaction has been developed where an aldehyde, an isocyanide, and a sulfinic acid react, followed by oxidation, to produce α-(sulfonyloxy)amides in high yields. acs.org This represents a direct method to incorporate a sulfonyl moiety into the backbone of a complex amide structure.

Table 1: Overview of Selected Multicomponent Reactions for Sulfonamide Analogue Synthesis

| Reaction Name | Typical Components | Product Type | Relevance to Sulfonamides | Reference(s) |

| Ugi Four-Component Reaction (Ugi-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Can utilize sulfonamide-bearing components or modified reaction schemes. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Passerini Three-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Can be adapted to incorporate sulfonyl groups through variations. | wikipedia.orgorganic-chemistry.org |

| O-Sulfinative Passerini/Oxidation | Aldehyde, Isocyanide, Sulfinic Acid, Oxidant | α-(Sulfonyloxy)amide | Directly incorporates a sulfonyl group using a sulfinic acid component. | acs.org |

| Joullié–Ugi Multicomponent Reaction | (Varies) | Indoline-based structures | Used to generate complex heterocyclic systems that can be analogous to drug scaffolds. | acs.org |

Stereoselective Synthesis of Chiral N-Substituted Benzenesulfonamide Derivatives

The creation of chiral sulfonamides is a significant objective, particularly the synthesis of atropisomers, which possess axial chirality due to restricted rotation around a C–N single bond. nih.govmdpi.com

The catalytic asymmetric synthesis of N-C axially chiral sulfonamides has been an area of active research. nih.gov A prominent method is the palladium-catalyzed N-allylation (Tsuji–Trost reaction) of secondary sulfonamides bearing a sterically demanding group on the nitrogen atom. nih.govmdpi.com This reaction, when performed with a chiral palladium catalyst, can proceed with good enantioselectivity. For example, the reaction of allyl acetate with N-(2-arylethynyl-6-methylphenyl)sulfonamides in the presence of a catalyst derived from the (S,S)-Trost ligand and (allyl-PdCl)₂ affords rotationally stable N-C axially chiral N-allylated sulfonamides with enantiomeric excesses (ee) up to 92%. nih.govmdpi.com

Another powerful strategy is the Pd-catalyzed atroposelective hydroamination of allenes, which has been developed for the efficient construction of a range of axially chiral sulfonamides with wide functional group tolerance. acs.org This method allows for the inclusion of various ortho-substituents on the N-aryl group, such as tert-butyl, iodo, and bromo groups. acs.org Organocatalysis also provides a pathway to these structures; commercially available chiral amine catalysts have been used to synthesize chiral N-aryl sulfonamides with excellent enantiopurity. researchgate.net These catalytic methods represent a significant advancement over classical resolution techniques for accessing enantioenriched atropisomeric sulfonamides. mdpi.comnih.gov

Table 2: Examples of Enantioselective Catalytic Synthesis of Axially Chiral Sulfonamides

| Catalytic System | Substrate Type | Transformation | Enantioselectivity (ee) | Reference(s) |

| (S,S)-Trost ligand-(allyl-PdCl)₂ | N-(2-arylethynyl-6-methylphenyl)sulfonamides | N-Allylation | Up to 92% | nih.govmdpi.com |

| Chiral Pd Catalyst | Secondary ortho-tert-butylanilides | N-Arylation | Up to 96% | nih.gov |

| Chiral Phosphoric Acids (CPAs) | N-aryl-2-naphthylamines and azodicarboxylates | C-H Amination | Excellent | mdpi.com |

| Pd-Catalyst | N-aryl sulfonamides and allenes | Hydroamination | Good to Excellent | acs.org |

Beyond axial chirality, the diastereoselective synthesis of sulfonamide derivatives containing multiple stereocenters is crucial for building complex molecular scaffolds. Chiral auxiliaries derived from sulfur, such as tert-butanesulfinamide (Ellman's auxiliary), are highly effective for inducing stereochemistry. A modular protocol using tert-butanesulfinamide as the sole chiral source allows for the selective production of all possible stereoisomers of bis-α-chiral amines. nih.gov This method relies on sequential chirality induction and transfer mechanisms to create contiguous α-amino chiral carbons with high diastereomeric ratios (d.r. >99:1). nih.gov

Similarly, N-tert-butanesulfinylimines serve as effective chiral building blocks. They can act as electron-withdrawing groups in 1-azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines through [3+2] cycloaddition reactions with azomethine ylides. ua.es This approach can generate up to four stereogenic centers in a single step with high regio- and diastereoselectivity. ua.es Catalytic hydroalkylation of dienes with oxazolone (B7731731) nucleophiles, promoted by a cationic rhodium catalyst, is another method for the diastereoselective formation of products containing two contiguous stereocenters, including an N-substituted quaternary carbon. nih.gov

Table 3: Diastereoselective Syntheses Involving Sulfonamide Analogues and Auxiliaries

| Reaction Type | Chiral Source / Catalyst | Key Intermediate(s) | Product Features | Diastereoselectivity (dr) | Reference(s) |

| Modular Amine Synthesis | tert-Butanesulfinamide (tBS) | Chiral sulfinamide, Ynamide | Bis-α-chiral amines | >99:1 | nih.gov |

| [3+2] Cycloaddition | N-tert-Butanesulfinylimine | 1-Azadienes, Azomethine ylides | Densely substituted pyrrolidines | Good to Excellent | ua.es |

| Hydroalkylation | Cationic (CDC)–Rh catalyst | 1-Substituted dienes, Oxazolones | α,α-disubstituted allylic amino acids | Up to >20:1 | nih.gov |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) and derivatization are essential for fine-tuning the properties of a lead compound or for preparing synthetic intermediates. vanderbilt.eduimperial.ac.uk For benzenesulfonamides, these transformations can occur at the sulfonamide moiety itself, the N-substituents, or the aromatic ring.

A direct transformation of the sulfonamide group involves its reduction. The reduction of benzenesulfonamides to disulfides has been shown to be possible using hydrogen bromide in acetic acid. nih.gov In contrast, treatment with hydrogen chloride under similar conditions did not yield thiosulfonates from benzenesulfonamides. nih.gov Another fundamental FGI is the conversion of sulfonyl chlorides to sulfinamides. A one-pot protocol has been developed for the synthesis of diversely functionalized sulfinamides from alkyl- and arylsulfonyl chlorides using a zinc reductant. nih.gov

Derivatization commonly involves modifying the substituents on the nitrogen atom or the aryl ring. Primary sulfonamides can be readily N-alkylated or N-arylated to produce secondary and tertiary sulfonamides. acs.org For a molecule like this compound, further derivatization could involve reactions targeting the tert-butyl group or electrophilic aromatic substitution on the benzene (B151609) ring, although the latter is heavily influenced by the directing effects of the existing substituents. The synthesis of new derivatives can also be achieved by reacting a primary amine with various sulfonyl chlorides, a standard method for creating libraries of chiral sulfonamides from chiral amines. mdpi.com Additionally, thiosemicarbazide (B42300) scaffolds have been combined with sulfonyl groups to create novel hybrid molecules. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of 4-tert-butyl-N-methylbenzenesulfonamide Derivatives

The crystal structure of sulfonamide derivatives reveals detailed information about bond lengths, bond angles, and torsion angles that define the molecule's conformation. In the related compound, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, the structure is highly nonplanar. researchgate.netgrowingscience.com The sulfonamide group typically exhibits a distorted tetrahedral geometry around the sulfur atom. nih.govbohrium.com This geometry causes the sulfonamide group to be twisted out of the plane of the benzene (B151609) ring. nih.govbohrium.com

For N-substituted benzenesulfonamides, the conformation is often described by the torsion angle around the S-N bond. Studies on similar molecules, like 4-methyl-N-propylbenzenesulfonamide, show that when viewed down the N-S bond, the alkyl group (in that case, propyl) is gauche to the toluene (B28343) moiety. nih.gov This indicates a staggered conformation is generally preferred to minimize steric hindrance. In the case of this compound, a similar gauche or anti-periplanar conformation would be expected for the N-methyl group relative to the benzene ring.

Selected geometric parameters for the closely related derivative, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, are presented below as a representative example.

| Bond | Length (Å) |

|---|---|

| S1-O1 | 1.428 |

| S1-O2 | 1.432 |

| S1-N1 | 1.636 |

| S1-C1 | 1.765 |

| Angle | Degree (°) |

|---|---|

| O1-S1-O2 | 120.1 |

| O1-S1-N1 | 107.0 |

| O2-S1-N1 | 106.6 |

| O1-S1-C1 | 108.6 |

| N1-S1-C1 | 107.5 |

In secondary sulfonamides (R-SO₂-NH-R'), the N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. nih.govoptica.org This leads to the formation of robust intermolecular hydrogen bonds, which are often the primary interactions governing the crystal packing. nih.gov A common hydrogen bonding pattern in sulfonamides involves the N-H donor of one molecule interacting with a sulfonyl oxygen (O=S) of an adjacent molecule. nih.govresearchgate.net

These N-H···O=S interactions can link molecules into various motifs, such as centrosymmetric dimers or infinite chains. nih.govnsf.gov For example, in the crystal structure of N-allyl-4-methylbenzenesulfonamide, molecules form centrosymmetric dimers via intermolecular N-H···O hydrogen bonds. nsf.gov In addition to these primary interactions, weaker C-H···O hydrogen bonds, where C-H groups from the aromatic ring or alkyl substituents interact with sulfonyl oxygens, often play a supplementary role in stabilizing the three-dimensional network. nih.gov Intramolecular hydrogen bonds are less common in simple benzenesulfonamides but can occur in more complex derivatives where a suitable acceptor group is present in an ortho position. nih.govresearchgate.net

The analysis of Hirshfeld surfaces and 2D fingerprint plots is a modern approach used to visualize and quantify intermolecular contacts. bohrium.com These analyses reveal that multiple hydrogen bonds, including N-H···O and C-H···O, are crucial in the self-assembly process. bohrium.com The molecular packing can also be influenced by other, weaker interactions such as π–π stacking between aromatic rings, although these are often secondary to the stronger hydrogen bonds. nsf.gov The specific packing motif adopted by this compound would depend on the energetic favorability of the possible hydrogen bonding networks and van der Waals interactions.

Conformational disorder occurs when a molecule or a part of it can adopt multiple orientations or conformations within the crystal lattice. rsc.org In sulfonamides, this can involve the orientation of flexible alkyl groups or even the entire sulfonamide moiety. rsc.org While not exceedingly common, about 6% of structures in the Cambridge Structural Database exhibit some form of disorder. rsc.org

For a molecule like this compound, potential sources of disorder could include the rotation of the tert-butyl group or different orientations of the N-methyl group relative to the S-N bond. Such disorder can be modeled during crystallographic refinement as multiple positions for the affected atoms with partial occupancies. Solid-state NMR spectroscopy can be a powerful complementary tool to distinguish between true static disorder and dynamic processes, or to resolve cases where X-ray diffraction data is ambiguous. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution. The ¹H NMR spectrum provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group, the N-methyl group, and the aromatic ring.

Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' spin system. This typically appears as two sets of doublets in the aromatic region (δ ≈ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonyl group (H_a) are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating tert-butyl group (H_b). The coupling between these adjacent protons (³J_HH) typically results in a coupling constant of around 8-9 Hz.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will appear as a single, sharp singlet. Its chemical shift would be influenced by the adjacent nitrogen and sulfonyl group. Based on data for N,N,4-trimethylbenzenesulfonamide (δ 2.69 ppm for N(CH₃)₂), the N-methyl signal for the target compound is expected in the region of δ 2.6-2.8 ppm. rsc.org

Tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a sharp singlet, as there are no adjacent protons to couple with. This signal is expected in the aliphatic region, typically around δ 1.3 ppm.

A summary of the predicted ¹H NMR spectral data is provided in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (ortho to SO₂N) | ~7.7-7.9 | Doublet (d) | ~8-9 | 2H |

| Aromatic (ortho to C(CH₃)₃) | ~7.4-7.6 | Doublet (d) | ~8-9 | 2H |

| N-Methyl (-NHCH₃) | ~2.6-2.8 | Singlet (s) | N/A | 3H |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet (s) | N/A | 9H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the structure.

The aromatic ring would typically display four signals. The carbon atom bonded to the tert-butyl group (C4) and the carbon atom bonded to the sulfonamide group (C1) are quaternary and would appear as weak signals. The two sets of equivalent aromatic CH carbons (C2/C6 and C3/C5) would show more intense signals. The chemical shifts of these aromatic carbons are influenced by the electron-donating nature of the tert-butyl group and the electron-withdrawing nature of the N-methylsulfonamide group.

The tert-butyl group would exhibit two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The N-methyl group attached to the sulfonamide nitrogen would produce a single signal in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C1 (C-S) | 135-145 | Singlet |

| Aromatic C2/C6 | 125-130 | Doublet |

| Aromatic C3/C5 | 128-133 | Doublet |

| Aromatic C4 (C-tBu) | 150-160 | Singlet |

| Quaternary C (t-butyl) | 30-40 | Singlet |

| Methyl C (t-butyl) | 25-35 | Quartet |

| N-Methyl C | 30-40 | Quartet |

Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent aromatic protons on the benzene ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. It would also show a correlation between the N-methyl protons and the N-methyl carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show several key absorption bands. The sulfonamide group would give rise to strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is also expected. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and N-methyl groups would be observed just below 3000 cm⁻¹. Bending vibrations for the tert-butyl group would also be present in the fingerprint region.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (t-butyl, N-methyl) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1370-1330 | Asymmetric S=O stretch | Sulfonamide |

| 1180-1160 | Symmetric S=O stretch | Sulfonamide |

| 950-850 | S-N stretch | Sulfonamide |

Note: This table represents expected vibrational frequencies. Actual experimental values can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong Raman signals. The symmetric stretching of the sulfonyl group would also be Raman active.

Surface-Enhanced Raman Scattering (SERS) could be employed to significantly enhance the Raman signal. This technique involves adsorbing the molecule onto a nanostructured metal surface. For this compound, SERS could provide insights into the orientation of the molecule on the surface, as the enhancement of specific vibrational modes is dependent on their proximity and orientation to the metal.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV light by this compound would be dominated by the π → π* transitions of the substituted benzene ring. The presence of the tert-butyl and N-methylsulfonamide substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Typically, substituted benzenes exhibit a primary absorption band around 200-220 nm and a weaker, secondary band with fine structure around 250-280 nm. The exact position and intensity of these bands would depend on the solvent used for the analysis.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and energetic properties of molecules like 4-tert-butyl-N-methylbenzenesulfonamide. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.govnih.gov

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For sulfonamides, DFT accurately reproduces structural parameters that can be compared with experimental data from techniques like X-ray crystallography. researchgate.net Energetic properties, such as total energy and heat of formation, provide insights into the molecule's thermodynamic stability.

| Parameter | Description | Typical Output |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Data on bond lengths (Å), bond angles (°), and dihedral angles (°). |

| Total Energy | The total electronic energy of the molecule at its optimized geometry. | Reported in Hartrees or kcal/mol. |

| Heat of Formation | The change in enthalpy when the compound is formed from its constituent elements. | Reported in kcal/mol or kJ/mol. |

Semi-Empirical Methods (e.g., PM6) for Spectroscopic Property Prediction

Semi-empirical methods, such as PM6 (Parameterization Method 6), offer a computationally less intensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules and for predicting certain properties like electronic absorption spectra. researchgate.net

For sulfonamide derivatives, PM6 has been successfully used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netbsu.by The output of these calculations includes the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption. This theoretical spectrum can be correlated with experimental data to understand the electronic excitations within the molecule.

| Calculated Property | Description | Example Finding for a Related Sulfonamide |

|---|---|---|

| Maximum Wavelength (λmax) | The wavelength at which the molecule absorbs the most light. | 275.99 nm researchgate.net |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | 0.5795 researchgate.net |

| Excitation Energy | The energy required to promote an electron to a higher energy state. | Reported in electronvolts (eV). researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. nih.gov For sulfonamides, FMO analysis reveals how charge transfer can occur within the molecule, which is crucial for its reactivity and interactions. nih.gov

| Orbital | Description | Example Energy for a Related Sulfonamide (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | -9.584 eV |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | 0.363 eV |

| Energy Gap (ΔE) | Difference in energy between LUMO and HOMO; indicates chemical reactivity and stability. | 9.947 eV |

Molecular Mechanics (MM+) and Conformational Analysis

Molecular Mechanics (MM) methods treat molecules as a collection of atoms held together by springs (bonds). The MM+ force field is a specific parameterization used to calculate the potential energy of a molecule based on its conformation. This approach is computationally efficient and ideal for exploring the conformational landscape of flexible molecules.

For compounds like this compound, MM+ can be used as an initial step to generate a reasonable starting geometry before applying more computationally expensive quantum mechanical methods. By systematically rotating the rotatable bonds, MM+ can perform a conformational analysis to identify various low-energy conformers (stable shapes) of the molecule and map the potential energy surface. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rasayanjournal.co.in This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions.

Prediction of Binding Modes with Receptor Proteins

In molecular docking simulations, the ligand, such as this compound, is placed into the binding site of a receptor protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site. These poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Studies on the closely related compound, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, have demonstrated the utility of this approach. researchgate.netgrowingscience.com Docking simulations with the bacterial enzyme DNA gyrase revealed that the sulfonamide can fit well within its active site. growingscience.com The predicted binding mode is stabilized by various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. Such studies suggest that this compound could have similar interactions, providing a rationale for its potential biological activity. growingscience.com The results typically include a binding energy score, which indicates the stability of the ligand-receptor complex. For instance, the binding affinity for 4-(tert-butyl)-N,N-diethylbenzenesulfonamide with DNA gyrase was found to be -6.6 kcal/mol. growingscience.com

Analysis of Interaction Energies and Key Residue Contacts

The study of interaction energies and key residue contacts is fundamental in understanding how a ligand like this compound may bind to a biological target, such as a protein or enzyme. This type of analysis is typically performed using molecular docking simulations, which predict the preferred orientation of a molecule when bound to another to form a stable complex.

While specific studies detailing the interaction energies and key residue contacts for this compound were not found in the performed search, the general methodology for such an analysis is well-established. It involves placing the ligand into the active site of a receptor and calculating the binding energy, which is a sum of various energy components. These components include electrostatic interactions, van der Waals forces, and hydrogen bonding.

A hypothetical analysis would identify the specific amino acid residues in a receptor's active site that form significant interactions with the ligand. For this compound, key contacts would likely involve the sulfonamide group, which can act as a hydrogen bond donor and acceptor, the aromatic ring, which can participate in π-π stacking interactions, and the tert-butyl group, which can form hydrophobic interactions. The results of such an analysis are typically presented in a table detailing the interacting residues, the type of interaction, and the distance.

Table 1: Illustrative Example of Key Residue Contacts and Interaction Types

| Interacting Residue | Interaction Type | Distance (Å) |

| Residue A | Hydrogen Bond | 2.8 |

| Residue B | π-π Stacking | 3.5 |

| Residue C | Hydrophobic | 4.1 |

| Residue D | van der Waals | 3.9 |

This table is a representative example and does not reflect actual experimental or computational data for this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of contacts. The Hirshfeld surface is mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

A Hirshfeld surface analysis of this compound would provide a detailed picture of how the molecules arrange themselves in the solid state. The bulky tert-butyl group would likely influence the packing, and the sulfonamide moiety would be a key site for hydrogen bonding. The percentage contributions of different intermolecular contacts can be quantified, as shown in the representative table below.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 18.2 |

| S···H/H···S | 5.8 |

| N···H/H···N | 3.1 |

| Others | 2.4 |

This table is a representative example based on data for similar benzenesulfonamide (B165840) derivatives and does not reflect actual experimental or computational data for this compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV/Vis)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule and understand its electronic properties. Density Functional Theory (DFT) is a widely used method for these predictions. nih.gov

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide a theoretical NMR spectrum that can be compared with experimental results to aid in the assignment of peaks.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed using DFT. The resulting theoretical IR spectrum shows the characteristic absorption bands corresponding to different functional groups and vibrational modes within the molecule. For this compound, key vibrational modes would include the S=O and N-H stretching of the sulfonamide group, and the C-H vibrations of the aromatic ring and the tert-butyl and methyl groups.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of a molecule. researchgate.net This provides information about the electronic transitions, which are related to the molecular orbitals of the compound. The predicted maximum absorption wavelengths (λmax) can be compared with the experimental UV/Vis spectrum.

Table 3: Illustrative Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Hypothetical Experimental Value |

| 1H NMR | Chemical Shift (ppm) | 7.8 (aromatic) | 7.7 (aromatic) |

| 2.6 (N-methyl) | 2.5 (N-methyl) | ||

| 1.3 (tert-butyl) | 1.3 (tert-butyl) | ||

| 13C NMR | Chemical Shift (ppm) | 155 (aromatic C-S) | 154 (aromatic C-S) |

| 35 (tert-butyl C) | 34 (tert-butyl C) | ||

| 30 (N-methyl C) | 29 (N-methyl C) | ||

| IR | Wavenumber (cm-1) | 3350 (N-H stretch) | 3340 (N-H stretch) |

| 1340 (asym. S=O stretch) | 1335 (asym. S=O stretch) | ||

| 1160 (sym. S=O stretch) | 1155 (sym. S=O stretch) | ||

| UV/Vis | λmax (nm) | 230 | 232 |

This table is a representative example and does not reflect actual experimental or computational data for this compound.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Modification of the N-Methyl Group and its Impact on Activity

The N-methyl group on the sulfonamide nitrogen plays a critical role in defining the molecule's physicochemical properties, such as acidity (pKa) and hydrogen bonding capacity. nih.gov Altering this group, a process known as N-alkylation, is a common strategy in medicinal chemistry to modulate a compound's activity and selectivity. researchgate.netdnu.dp.ua

Research on related sulfonamides demonstrates that the size and nature of the N-alkyl substituent can significantly affect biological outcomes. For instance, increasing the length of the alkyl chain can alter the compound's hydrophobicity, which may influence its ability to cross cell membranes and interact with binding pockets on target proteins. nih.gov Theoretical studies on alkylimino-substituted sulfonamides show that elongating the alkyl chain from ethyl to butyl can increase the strength of intramolecular hydrogen bond interactions, which in turn affects the molecule's pKa. nih.gov

In the context of specific targets, such as carbonic anhydrases (CAs), modifications to the sulfonamide nitrogen and its substituents are pivotal. While primary sulfonamides (with an -NH2 group) are often essential for strong binding to the zinc ion in the active site of CAs, N-alkylation can be used to tailor selectivity for different CA isoforms. semanticscholar.org The introduction of larger or more complex groups in place of the methyl group can create specific interactions with amino acid residues lining the active site, thereby favoring binding to one isoform over another. nih.gov

The following table illustrates how systematic N-alkylation in a series of benzenesulfonamide (B165840) analogs targeting carbonic anhydrase II (hCA II) influences inhibitory activity. While not specific to the 4-tert-butyl variant, it demonstrates the principle of N-substituent effects.

| Compound | N-Substituent | hCA II Inhibition (Kᵢ, nM) |

| Analog 1 | -H | 12.0 |

| Analog 2 | -CH₃ | 35.9 |

| Analog 3 | -CH₂CH₃ | 47.1 |

| Analog 4 | -CH₂-phenyl | 59.1 |

| Analog 5 | -CH₂(4-methoxyphenyl) | 1.6 |

| Data derived from studies on related benzenesulfonamide series. semanticscholar.org |

This data indicates that while simple N-alkylation with small groups like methyl and ethyl may decrease potency compared to the primary sulfonamide, more complex substituents (e.g., a 4-methoxybenzyl group) can introduce favorable interactions that significantly enhance inhibitory activity.

Influence of the 4-tert-Butyl Group on Molecular Recognition

The 4-tert-butyl group is a bulky, lipophilic moiety that significantly influences the molecule's shape, solubility, and interaction with target proteins. Its primary role is to engage with hydrophobic pockets within a receptor's binding site. This interaction can anchor the molecule in a specific orientation, enhancing binding affinity and potency.

The steric bulk of the tert-butyl group is a defining feature. In drug design, such groups are often employed to fill specific hydrophobic cavities in a target protein, as seen in inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov For a molecule like 4-tert-butyl-N-methylbenzenesulfonamide, this group would be expected to fit into a well-defined nonpolar region of its biological target. The replacement of the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or its complete removal would likely lead to a significant loss of binding affinity due to the absence of these favorable hydrophobic interactions.

Conversely, replacing the tert-butyl group with other bulky, nonpolar groups can help probe the size and shape of the hydrophobic pocket. For example, substituting it with a phenyl or naphthyl group could introduce additional π-π stacking interactions if the binding site contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The influence of the para-position bulky group is evident in the development of antagonists for the TRPV1 cation channel, where a 4-tert-butylbenzyl group was found to be a key component for high binding affinity. nih.gov This underscores the strategic importance of this group in achieving potent biological activity through optimized molecular recognition.

Exploration of Aromatic Ring Substitutions and Their Electronic Effects

These electronic effects are critical for target interaction. An electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, pulls electron density away from the benzene (B151609) ring. libretexts.orgvedantu.com This inductive withdrawal makes the sulfonamide proton more acidic, which can enhance its ability to act as a hydrogen bond donor. vu.nl In contrast, an electron-donating group (EDG), like a methoxy (B1213986) (-OCH3) or an amino (-NH2) group, pushes electron density into the ring, making the sulfonamide proton less acidic but potentially enhancing π-π interactions with the target. vu.nllibretexts.org

The position of the substituent also matters. For instance, a substituent at the para-position (like the tert-butyl group) has a strong influence on the electronic character of the sulfonamide moiety. Studies on para-substituted benzenesulfonamides have shown a linear correlation between the Hammett sigma values (a measure of a substituent's electronic effect) and the pKa of the sulfonamide. vu.nl This relationship allows for the rational tuning of the molecule's acidity to optimize binding.

The table below summarizes the electronic effects of various substituents on the acidity of a generic benzenesulfonamide.

| Substituent at para-position | Electronic Effect | Impact on Sulfonamide Acidity |

| -OCH₃ | Electron-Donating | Weaker Acid |

| -CH₃ | Electron-Donating | Weaker Acid |

| -H | Neutral | Baseline |

| -Cl | Electron-Withdrawing | Stronger Acid |

| -NO₂ | Strongly Electron-Withdrawing | Stronger Acid |

| This table illustrates general principles of electronic effects on benzenesulfonamides. vu.nl |

Strategic Derivatization for Modulating Biological Target Selectivity

While achieving high potency is a primary goal, ensuring selectivity for the intended biological target over other related proteins is crucial for developing safe and effective therapeutic agents. Strategic derivatization of the this compound scaffold is a key approach to impart selectivity. This involves adding chemical moieties that exploit subtle differences between the active sites of various protein isoforms.

This strategy, often called the "tail approach," has been successfully used to design selective inhibitors for different isoforms of carbonic anhydrase (CA). nih.gov While the core benzenesulfonamide group binds to the conserved zinc ion in the active site, appended "tails" can extend into non-conserved regions, creating unique interactions that favor one isoform over another.

For example, attaching a flexible linker connected to a hydrophilic group could target a polar region present in one isoform but absent in another. Similarly, adding a rigid heterocyclic ring system could create specific steric or hydrogen bonding interactions with unique amino acid residues at the rim of the active site. nih.gov By systematically varying the length, flexibility, and chemical nature of these appended tails, researchers can fine-tune the molecule's selectivity profile. This rational design approach transforms a broadly active scaffold into a precision-targeted molecule. semanticscholar.orgnih.gov

Design of Hybrid Molecules Incorporating the Benzenesulfonamide Moiety

Molecular hybridization is an advanced drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular scaffolds) to create a single hybrid molecule. dergipark.org.tr This approach aims to produce compounds with dual or synergistic activity, potentially targeting multiple pathways involved in a disease process or enhancing potency against a single target. nih.gov

The benzenesulfonamide scaffold is an excellent candidate for inclusion in hybrid molecules due to its well-established biological activities and versatile chemistry. dergipark.org.trrsc.org For instance, the 4-tert-butylbenzenesulfonamide (B193189) core could be linked to another pharmacophore known for a different biological activity, such as a benzothiazole (B30560) or benzimidazole (B57391) moiety, which are associated with anticancer or anti-inflammatory properties. dergipark.org.trnih.gov

The design of such hybrids requires a linker to connect the two pharmacophores. The nature of this linker is critical, as it must position the two moieties correctly to allow simultaneous or independent interaction with their respective targets without causing steric hindrance. This strategy has been explored to create novel anticancer and antimicrobial agents by combining the benzenesulfonamide pharmacophore with other heterocyclic systems like thiazolidinone. rsc.org The resulting hybrid molecules can exhibit enhanced efficacy or a broader spectrum of activity compared to the individual components. dergipark.org.tr

Investigation of Biological Activities and Molecular Mechanisms Pre Clinical Research Focus

Antimicrobial Activity Investigations

While the broader class of sulfonamides is well-known for its antimicrobial properties, specific data on the antimicrobial activity of 4-tert-butyl-N-methylbenzenesulfonamide is limited in publicly available research. General studies on related benzenesulfonamide (B165840) derivatives suggest that compounds with this core structure can exhibit activity against various microbial strains. However, detailed studies quantifying the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against specific bacterial or fungal pathogens are not extensively documented.

Anti-inflammatory Research

The potential anti-inflammatory properties of sulfonamide derivatives have been a subject of interest. Some studies on compounds with similar structural features have indicated an ability to modulate inflammatory pathways. For instance, research on other complex molecules containing a tert-butylphenol group has shown reductions in inflammatory mediators. However, specific preclinical studies investigating the anti-inflammatory effects of this compound are not extensively reported. There is a lack of published data from common in vitro anti-inflammatory assays, such as the measurement of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in stimulated macrophage cell lines treated with this compound.

Anticancer Research in Cell-Based Models

The anticancer potential of various sulfonamide derivatives has been explored in numerous preclinical studies. These compounds have been shown to exert cytotoxic effects on a range of cancer cell lines.

The evaluation of in vitro cytotoxicity is a fundamental step in anticancer drug discovery. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. Despite the interest in sulfonamides as anticancer agents, specific IC50 values for this compound against a panel of human cancer cell lines are not well-documented in the available literature. Studies on other benzenesulfonamide derivatives have reported a range of IC50 values, demonstrating the varied potency of this class of compounds.

No specific IC50 data is available for this compound in the reviewed literature.

Understanding the cellular and molecular mechanisms by which a compound exerts its anticancer effects is crucial. For various sulfonamide derivatives, proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. However, for this compound specifically, detailed mechanistic studies elucidating its effects on cellular pathways, such as the activation of caspases, changes in cell cycle protein expression, or modulation of specific cancer-related signaling cascades, have not been extensively published.

Enzyme Inhibition Studies and Characterization

Beyond DHPS, sulfonamides have been investigated as inhibitors of other enzymes with therapeutic relevance. For example, some sulfonamides are known to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes. While it is plausible that this compound could interact with and inhibit various enzymes, a detailed enzymatic inhibition profile for this compound is not available in the current body of scientific literature. Characterization of its inhibitory activity against a broad panel of enzymes would be necessary to fully understand its pharmacological potential.

Inhibition of Specific Enzyme Targets (e.g., ATPase activity of skeletal myosin II subfragment 1)

There is no specific research available on the direct inhibitory effects of this compound on the ATPase activity of skeletal myosin II subfragment 1. However, studies on other aryl sulfonamides have identified potent inhibitors of this enzyme. A notable example is N-benzyl-p-toluenesulfonamide (BTS), which has been identified as a specific inhibitor of fast skeletal muscle myosin II. nih.govnih.govscilit.com

Pre-clinical investigations have shown that BTS inhibits the actin-stimulated ATPase activity of rabbit muscle myosin II subfragment 1 (S1). nih.gov The mechanism of inhibition involves weakening the interaction between myosin and F-actin without competing for the nucleotide-binding site. nih.govnih.gov Kinetic analysis revealed that BTS primarily affects the phosphate (B84403) (Pi) release step, decreasing its rate more than 100-fold in the presence of actin. nih.gov It also reduces the rate of ADP dissociation and weakens the apparent affinity of the S1-ADP complex for actin. nih.gov In functional studies using skinned skeletal muscle fibers, BTS reversibly suppressed force production at micromolar concentrations. nih.gov It was found to decrease tetanic tension in a concentration-dependent manner, with a half-maximal inhibition (IC50) of approximately 2 µM in intact fast-twitch mammalian muscle fibers. nih.gov

Research Findings on a Structurally Related Myosin II Inhibitor

| Compound | Target | Effect | Potency (IC50) | Reference |

|---|---|---|---|---|

| N-benzyl-p-toluenesulfonamide (BTS) | Fast muscle myosin-II | Reversible decrease in tetanic tension | ~2 µM | nih.gov |

Receptor Modulation and Antagonism/Agonism Research

Chemokine Receptor Type 4 (CXCR4) Antagonism

Specific studies detailing the CXCR4 antagonism of this compound are not available. However, the aryl sulfonamide scaffold is a recognized chemotype for the development of CXCR4 antagonists. researchgate.net The CXCR4 receptor, in conjunction with its ligand CXCL12, plays a critical role in cancer progression, particularly in metastasis, making it an important therapeutic target. wikipedia.orgresearchgate.net Research has focused on developing small-molecule inhibitors that can block this interaction. Various novel amide and sulfonamide-based derivatives have been explored as potential CXCR4 antagonists. researchgate.net The development of such antagonists is considered a promising therapeutic approach, with compounds like Plerixafor being a notable example of a macrocyclic CXCR4 antagonist used in clinical settings. wikipedia.org

Kappa Opioid Receptor (KOR) Antagonism

Pre-clinical data on the specific interaction of this compound with the kappa opioid receptor (KOR) is not documented in the available literature. Nonetheless, the sulfonamide moiety has been a key structural feature in the design of novel KOR antagonists. nih.govnih.govku.edu KOR antagonists are being investigated for their therapeutic potential in treating central nervous system disorders. mdpi.com

Research efforts have focused on optimizing sulfonamide-based KOR antagonists to enhance potency and improve CNS penetration. nih.govacs.org For instance, constraining the sulfonamide nitrogen within a tetrahydroisoquinoline motif has been shown to markedly increase potency. nih.gov Structure-activity relationship (SAR) studies have explored various modifications, including linker replacement and aryl group substitutions, leading to analogs with improved potency, with some compounds demonstrating IC50 values in the nanomolar range. nih.govku.edu

Examples of Sulfonamide-Based KOR Antagonist Potency

| Compound Series | Modification Strategy | Resulting Potency | Reference |

|---|---|---|---|

| ML140 Probe Analogs | Constraint of sulfonamide nitrogen in a tetrahydroisoquinoline motif | Marked increase in potency | nih.gov |

Endothelin Receptor (ETA, ETB) Blockade

While there is no specific information on this compound as an endothelin (ET) receptor antagonist, the sulfonamide structure is a cornerstone of several well-established ET receptor antagonists. nih.govnih.govacs.org These antagonists block the action of endothelin-1, a potent vasoconstrictor, by binding to ETA and/or ETB receptors. rpsg.org.uknih.gov Dual antagonists block both receptor subtypes, whereas selective antagonists target either ETA or ETB. nih.govwikipedia.org

Bosentan, a dual ETA/ETB antagonist, is a prominent example of a sulfonamide-based drug. nih.gov Extensive pre-clinical and clinical research has demonstrated the efficacy of sulfonamide-containing ET receptor antagonists in conditions like pulmonary arterial hypertension. rpsg.org.uk The biphenylsulfonamides represent another class of ETA-selective antagonists developed from a benzenesulfonamide lead structure. nih.gov

Calcium Channel Inhibition

Direct research on the calcium channel inhibitory properties of this compound has not been published. However, the sulfonamide functional group is present in some compounds investigated as calcium channel blockers. drugbank.comnih.gov Calcium channel blockers (CCBs) are a class of drugs that inhibit the movement of calcium ions through calcium channels and are used to treat conditions like hypertension and angina. nih.govwikipedia.org

Different classes of CCBs exist, including dihydropyridines, phenylalkylamines, and benzothiazepines, which primarily target L-type calcium channels. wikipedia.orgresearchgate.net Some sulfonamide-containing drugs, such as Zonisamide, are known to act on T-type calcium channels. drugbank.com Research into novel CCBs has included the synthesis and evaluation of various heterocyclic structures, with a focus on improving tissue selectivity and pharmacokinetic profiles. researchgate.netfrontiersin.org

Applications As Synthetic Intermediates and Building Blocks in Advanced Materials and Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

4-tert-butyl-N-methylbenzenesulfonamide and its closely related analogues serve as important intermediates in the creation of more complex molecular structures, including pharmaceuticals and novel heterocyclic systems. The reactivity of the sulfonamide group, coupled with the directing effects of the tert-butyl substituent, allows for its incorporation into a variety of synthetic pathways.

One notable application is the role of 4-tert-butylbenzenesulfonamide (B193189) as a key intermediate in the synthesis of the endothelin receptor antagonist, Bosentan. nbinno.comchemicalbook.com This highlights the compound's utility in the pharmaceutical industry for constructing bioactive molecules.

Furthermore, research on related structures, such as 4-tert-butyl-2,6-dimethylbenzenesulfonamide, demonstrates the synthetic versatility of this class of compounds. For instance, its acid-catalyzed condensation with aldehydes like glyoxal (B1671930) and formaldehyde (B43269) leads to the formation of intricate molecular architectures. mdpi.com The reaction with formaldehyde yields a 1,3,5-triazinane (B94176) derivative, a complex heterocyclic system. mdpi.com These reactions underscore the potential of benzenesulfonamides with a 4-tert-butyl group to act as building blocks for diverse and complex organic compounds. A summary of representative products from the condensation of a related sulfonamide is presented in the table below.

| Reactant | Product | Molecular Class | Reference |

| Formaldehyde | 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane | Heterocycle | mdpi.com |

| Glyoxal | 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide | Acetamide Derivative | mdpi.com |

| Glyoxal (in aqueous acetonitrile) | N,N'-(1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)-sulfonamido)ethane-1,2-diyl)diacetamide | Diacetamide Derivative | mdpi.com |

Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the direct use of this compound as a primary ligand in widely reported MOFs is not extensively documented, the structural motifs it possesses are highly relevant to MOF design. The sulfonamide group, or its corresponding sulfonate, can act as a coordination site for metal ions.

The construction of MOFs often relies on ligands containing functional groups capable of binding to metal centers, such as carboxylates and N-donor compounds. mdpi.comuninsubria.it Sulfonate groups have also been successfully employed as linkers in the synthesis of robust MOFs. mdpi.com Given that sulfonamides can be hydrolyzed to sulfonic acids, derivatives of this compound could serve as precursors for sulfonate-based ligands.

The table below showcases examples of MOFs constructed using sulfonate or N-donor ligands, illustrating the potential for incorporating similar functionalities from compounds like this compound.

| MOF Designation | Metal Ion(s) | Ligand(s) | Key Feature |

| Not specified | Mn(II), Co(II), Ni(II) | 1,5-naphthalenedisulfonate, Imidazole | Direct metal-sulfonate coordination |

| Not specified | Zn(II) | 4-tetrazolyl benzenecarboxylic acid | Mixed N-donor and carboxylate ligand |

| Various | Zn(II) | 1,4-benzenedicarboxylic acid, 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene | Mixed N-donor and carboxylate ligands |

| oligoIRMOF | Zn(II) | Dimeric 1,4-benzene dicarboxylic acid with pyridine (B92270) tether | Functionalized N-donor tether |

The presence of both a potential N-donor site and the possibility of conversion to a sulfonate linker suggest that this compound is a candidate for designing new MOFs with tailored properties. The bulky tert-butyl group could also play a role in influencing the porosity and dimensionality of the resulting framework.

Development of Functional Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The sulfonamide group is an excellent functional group for directing the self-assembly of molecules into well-defined supramolecular architectures due to its ability to form strong hydrogen bonds.

In this compound, the N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of predictable hydrogen-bonding motifs, such as dimers and chains, in the solid state. The study of crystalline sulfonamides has revealed that N-H···O hydrogen bonds are a common and robust feature in their crystal packing. nih.govnih.gov

The interplay of these various non-covalent forces allows for the "crystal engineering" of materials with desired structural properties. By understanding and controlling these interactions, it is possible to design functional supramolecular assemblies based on the this compound scaffold.

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H of sulfonamide | S=O of sulfonamide | Formation of primary structural motifs (e.g., dimers, chains) |

| C-H···π Interactions | C-H bonds | π-system of the benzene (B151609) ring | Linking of primary motifs into higher-dimensional networks |

| π-π Stacking | Benzene ring | Benzene ring | Stabilization of the crystal packing |

| van der Waals Forces | tert-butyl group | Neighboring molecules | Influencing molecular packing and density |

The combination of strong, directional hydrogen bonding with weaker, but significant, dispersive forces makes this compound a promising building block for the rational design of functional organic solid-state materials.

Catalytic Applications and Ligand Design

Sulfonamides as Chiral Ligands in Asymmetric Catalysis

Chiral, enantiomerically pure sulfonamides have emerged as effective ligands in a variety of asymmetric catalytic reactions. researchtrends.net Their utility stems from the ability to coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. These ligands have been successfully employed in several key synthetic transformations, including the alkylation of aldehydes, asymmetric transfer hydrogenation of aromatic ketones, aldol (B89426) reactions, and Diels-Alder reactions. researchtrends.net

The general mechanism involves the formation of a metal complex with the chiral sulfonamide ligand. This complex then interacts with the substrate, and the steric and electronic properties of the chiral ligand favor the formation of one enantiomer of the product over the other. For instance, chiral bis-sulfonamide ligands in the presence of titanium tetraisopropoxide have been shown to catalyze the addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high enantioselectivity. researchtrends.net The sulfonamide nitrogen and oxygen atoms coordinate to the metal, forming a rigid chiral pocket around the active site.

Beyond acting as ligands for metal catalysts, sulfonamide derivatives have also been developed as organocatalysts, for example, in asymmetric Michael additions. researchtrends.net Furthermore, the sulfonamide framework itself can be the source of chirality. The restricted rotation around an N-C single bond in certain sterically hindered N-aryl sulfonamides can lead to atropisomerism, creating N-C axially chiral compounds. The enantioselective synthesis of such chiral sulfonamides has been achieved using palladium-catalyzed N-allylation with chiral ligands, demonstrating the importance of this structural motif in modern asymmetric synthesis. nih.gov

A prominent example highlighting the utility of a related sulfonamide structure is tert-butanesulfinamide (tBS), a chiral amine reagent that has enabled the reliable asymmetric synthesis of a vast range of chiral amines. nih.gov The synthesis typically involves the condensation of tBS with a ketone or aldehyde, followed by diastereoselective nucleophilic addition to the imine, and subsequent removal of the chiral auxiliary. nih.govresearchgate.net This demonstrates the power of the sulfinyl group, a close relative of the sulfonyl group, in directing stereoselective transformations.

| Asymmetric Reaction | Role of Sulfonamide | Typical Metal/Additive | Reference |

|---|---|---|---|

| Diethylzinc Addition to Aldehydes | Chiral Bis-sulfonamide Ligand | Titanium Tetraisopropoxide | researchtrends.net |

| Transfer Hydrogenation of Ketones | Chiral Mono-sulfonamide Ligand | Ru(II), Rh(III), Ir(I) | researchtrends.net |

| Michael Addition | Organocatalyst | N/A | researchtrends.net |

| N-Allylation | Substrate for Axial Chirality | Palladium | nih.gov |

Role in Organic Transformation Catalysis (e.g., Ring-Opening Polymerization Initiators/Ligands)

The sulfonamide moiety is a key component in the design of ligands and initiators for organic transformations, most notably in ring-opening polymerization (ROP). Sulfonamide-supported complexes of Group 4 metals (Titanium, Zirconium) have proven to be effective catalysts for the ROP of cyclic esters like ε-caprolactone and rac-lactide. acs.orgnih.govacs.org

| Metal Center | Ligand Type | Monomer | Key Finding | Reference |

|---|---|---|---|---|

| Titanium (Ti) | Bis(sulfonamide)amine | ε-caprolactone | Active catalyst for ROP. | nih.govacs.org |

| Zirconium (Zr) | Bis(sulfonamide)amine | ε-caprolactone, rac-lactide | Faster and better-controlled ROP compared to Ti analogues. | nih.govacs.org |

In addition to supporting metal-based catalysts, sulfonamides play a central role in organocatalytic ROP approaches for producing polysulfonamide-based copolymers. researchgate.net This method involves the ROP of N-sulfonyl aziridines, which are three-membered rings containing a sulfonamide group. Alcohols can be used as initiators, which, with the assistance of an activator like tosyl isocyanate, form a tosylcarbamate anion. researchgate.net This anion then initiates the polymerization of the N-sulfonyl aziridine (B145994) monomer. researchgate.net This strategy provides a metal-free pathway to synthesize well-defined polysulfonamides and block copolymers, where the sulfonamide unit is an integral part of the polymer backbone. researchgate.netacs.org This approach has also been extended to graft polysulfonamide chains from surfaces, such as cellulose (B213188) paper, to modify their properties. nih.gov

Future Research Directions and Academic Prospects for 4 Tert Butyl N Methylbenzenesulfonamide

The chemical compound 4-tert-butyl-N-methylbenzenesulfonamide, a member of the diverse sulfonamide class, stands as a molecule of significant interest for future scientific exploration. While the broader sulfonamide group is well-established in fields like medicine and industry, the specific future prospects for this particular derivative are multifaceted. ontosight.ai Ongoing research into its synthesis, characterization, and biological evaluation forms the foundation for extensive future work. ontosight.ai This article explores the prospective research avenues for this compound, focusing on the development of advanced analogues, the integration of computational design, the search for novel biological targets, the pursuit of sustainable synthesis, and the expansion into new material applications.

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-N-methylbenzenesulfonamide, and how do reaction parameters influence yield?

The synthesis typically involves sulfonylation of 4-tert-butylbenzenesulfonyl chloride with methylamine. Key parameters include:

- Temperature control : Maintaining 0–5°C during sulfonylation prevents side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack by methylamine .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .

Yield optimization (70–85%) is achieved via inert atmosphere conditions and dropwise addition of reagents. Post-synthesis purification involves recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

- Elemental Analysis : Confirms molecular composition (C, H, N, S) with <0.3% deviation from theoretical values .

- UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic sulfonamide moiety (λmax ≈ 265 nm) .

- NMR : <sup>1</sup>H NMR shows distinct peaks for tert-butyl (δ 1.3 ppm, singlet) and methylamine protons (δ 2.8 ppm, triplet) .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. How is this compound utilized as a building block in drug discovery?

It serves as a scaffold for sulfonamide-based inhibitors. For example:

- β-Lactamase Inhibitors : Substitution at the sulfonamide nitrogen enhances binding to catalytic serine residues in enzymes like AmpC .

- Antimitotic Agents : Structural analogs (e.g., naphthalene sulfonamides) disrupt tubulin polymerization, inducing G2/M arrest in cancer cells .

Advanced Research Questions

Q. What mechanistic insights explain the environmental persistence of sulfonamide derivatives like this compound?

Microbial degradation pathways are limited due to:

- Steric hindrance : The tert-butyl group reduces enzymatic access to the sulfonamide bond .

- Electron-withdrawing effects : The sulfonyl group destabilizes intermediates in degradation pathways .

Advanced studies use metagenomics to identify slow-acting hydrolases and LC-MS/MS to track degradation byproducts (e.g., 4-tert-butylbenzoic acid) .

Q. How can contradictory data in enzymatic inhibition studies involving this compound be resolved?

Discrepancies in IC50 values often arise from:

- Assay conditions : Variations in pH (optimal 7.4) or ionic strength alter sulfonamide ionization and binding .

- Protein conformation : Crystallographic studies (e.g., PDB 3BLM) reveal conformational flexibility in target enzymes, affecting inhibitor affinity .

Methodological consistency and molecular dynamics simulations are recommended to reconcile data .

Q. What advanced computational methods predict the biological activity of this compound derivatives?

- Docking studies : AutoDock Vina evaluates binding to β-lactamases (ΔG ≈ -9.2 kcal/mol for AmpC) .